molecular formula C10H12O2 B1599953 1-(4-Methoxy-2-methylphenyl)ethanone CAS No. 24826-74-2

1-(4-Methoxy-2-methylphenyl)ethanone

Cat. No. B1599953
CAS RN: 24826-74-2
M. Wt: 164.2 g/mol
InChI Key: ZUQDIVXHYQNBKJ-UHFFFAOYSA-N
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Description

“1-(4-Methoxy-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 24826-74-2. It has a molecular weight of 164.2 and its molecular formula is C10H12O2 . This compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxy-2-methylphenyl)ethanone” is represented by the linear formula C10H12O2 . The InChI code for this compound is 1S/C10H12O2/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

“1-(4-Methoxy-2-methylphenyl)ethanone” is a solid or liquid at room temperature .

Scientific Research Applications

Discovery of New Compounds

A study by Khan et al. (2003) reports the extraction of similar ethanones from the stem bark of Lamprothamnus zanguebaricus, emphasizing the role of such compounds in the discovery of new chemical entities. This suggests potential for 1-(4-Methoxy-2-methylphenyl)ethanone in natural product research (Khan, Rutaihwa, & Mhehe, 2003).

Pharmaceutical Research

In pharmaceutical research, derivatives of similar ethanones, like the ones isolated from the fermentation products of the fungus Phomopsis fukushii, have shown anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity, indicating a potential area for 1-(4-Methoxy-2-methylphenyl)ethanone in antimicrobial studies (Yang et al., 2019).

Inhibitory Activity in Biochemical Processes

A research by Akamanchi et al. (1999) synthesized and evaluated the platelet aggregation inhibitory activity of Paeonol and its analogues, which includes compounds similar to 1-(4-Methoxy-2-methylphenyl)ethanone. This suggests its potential application in studying the inhibition of biochemical processes such as platelet aggregation (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).

Structural Analysis in Crystallography

Kesternich et al. (2010) discussed the crystal structure of a compound closely related to 1-(4-Methoxy-2-methylphenyl)ethanone, showcasing its application in crystallography and molecular structure analysis (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDIVXHYQNBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415840
Record name 4'-methoxy-2'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2-methylphenyl)ethanone

CAS RN

24826-74-2
Record name 4'-methoxy-2'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxy-2-methylphenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Alternatively, 5-bromo-4-methoxy-2-methylbenzoic acid can be synthesized from 4′-hydroxy-2′-methylacetophenone as a starting material. Potassium carbonate (0.720 mg, 5.21 mmol) and methyl iodide (0.542 g, 3.82 mmol) were added to an acetone (10 mL) solution of 4′-hydroxy-2′-methylacetophenone (0.552 g, 3.47 mmol) and stirred at room temperature for 12 hours. Methyl iodide (0.24 g, 1.73 mmol) was further added, and the mixture was heated to reflux for two hours. After cooled to room temperature, the solvent was evaporated under reduced pressure. After chloroform was added to the residue, insolubles were filtered off and the filtrate was concentrated to obtain 4′-methoxy-2′-methylacetophenone (0.57 g). Then, oxone (0.79 g, 1.27 mmol) and NaBr (0.13 g, 1.27 mmol) were added to an acetone (4 mL) water (4 mL) solution of 4′-methoxy-2′-methylacetophenone (0.21 g, 1.27 mmol), and stirred at room temperature for one hour. After water and ethyl acetate were added to the reaction mixture, the organic layer was separated and washed with water, a saturated sodium carbonate aqueous solution and brine and dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the solvent was evaporated under reduced pressure to obtain 4:1 mixture (0.28 g) of 5′-bromo-4′-methoxy-2′-methylacetophenone and 3′-bromo-4′-methoxy-2′-methylacetophenone. Then, 4:1 mixture (0.26 g) of 5′-bromo-4′-methoxy-2′-methylacetophenone and 3′-bromo-4′-methoxy-2′-methylacetophenone was added with 5% NaOCl solution (3 mL) and potassium hydroxide (0.92 g) and heated to reflux for 2.5 hours. After cooled to room temperature, the reaction mixture was made acidic with 2M HCl. After the mixture was extracted with ethyl acetate, the organic phase was washed with 1M HCl, brine and then dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the residue obtained by evaporating the solvent under reduced pressure was washed with methanol to obtain 5-bromo-4-methoxy-2-methylbenzoic acid (112 mg) as a colorless powder.
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0.72 mg
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0.542 g
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10 mL
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0.24 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Chen, M Yu, M Wang - Journal of Chemical Research, 2005 - journals.sagepub.com
10% mol SmI 3 catalysed the Friedel–Crafts acylation of aromatic ethers by acyl chlorides in acetonitrile with the yields of 48–82%. Reactions of various substituted aromatic ethers with …
Number of citations: 4 journals.sagepub.com
S Schwolow, H Kunz, J Rheinheimer… - European Journal of …, 2013 - Wiley Online Library
Mollisin, a bioactive polyketide secondary metabolite of the fungus Mollisia caesia, was synthesized in nine linear steps from commercially available 2,6‐dimethyl‐γ‐pyrone. A key …

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